2-chloro-N-ethyl-N-(3-fluorophenyl)-6-(trifluoromethyl)pyridine-3-sulfonamide
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Overview
Description
2-chloro-N-ethyl-N-(3-fluorophenyl)-6-(trifluoromethyl)pyridine-3-sulfonamide is a synthetic organic compound. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound features a pyridine ring substituted with chloro, ethyl, fluorophenyl, and trifluoromethyl groups, making it a molecule of interest for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-ethyl-N-(3-fluorophenyl)-6-(trifluoromethyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the ring is functionalized with chloro and trifluoromethyl groups through halogenation and trifluoromethylation reactions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyridine derivative with a sulfonyl chloride in the presence of a base.
Substitution Reactions: The ethyl and fluorophenyl groups are introduced through nucleophilic substitution reactions, often using ethylamine and fluorobenzene derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Catalysts and Solvents: Use of specific catalysts and solvents to optimize yield and purity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-ethyl-N-(3-fluorophenyl)-6-(trifluoromethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyridine ring or the sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides, aryl halides, or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential use as a pharmaceutical agent due to its sulfonamide structure.
Industry: Use in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-ethyl-N-(3-fluorophenyl)-6-(trifluoromethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The compound may also interact with cellular receptors or proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-ethyl-N-(3-fluorophenyl)pyridine-3-sulfonamide: Lacks the trifluoromethyl group.
2-chloro-N-ethyl-N-(3-fluorophenyl)-6-methylpyridine-3-sulfonamide: Has a methyl group instead of trifluoromethyl.
2-chloro-N-ethyl-N-(3-chlorophenyl)-6-(trifluoromethyl)pyridine-3-sulfonamide: Substitutes fluorophenyl with chlorophenyl.
Uniqueness
The presence of the trifluoromethyl group in 2-chloro-N-ethyl-N-(3-fluorophenyl)-6-(trifluoromethyl)pyridine-3-sulfonamide enhances its lipophilicity and metabolic stability, making it unique compared to similar compounds. This structural feature can influence its biological activity and pharmacokinetic properties.
Properties
IUPAC Name |
2-chloro-N-ethyl-N-(3-fluorophenyl)-6-(trifluoromethyl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF4N2O2S/c1-2-21(10-5-3-4-9(16)8-10)24(22,23)11-6-7-12(14(17,18)19)20-13(11)15/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEYUHKXSAJVMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC(=CC=C1)F)S(=O)(=O)C2=C(N=C(C=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF4N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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